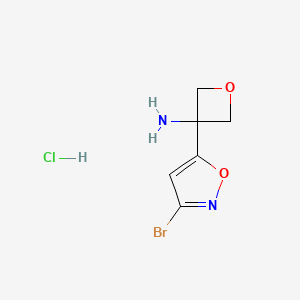
3-(3-Bromo-1,2-oxazol-5-yl)oxetan-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromo-1,2-oxazol-5-yl)oxetan-3-amine hydrochloride is a heterocyclic compound that features both oxazole and oxetane rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-1,2-oxazol-5-yl)oxetan-3-amine hydrochloride typically involves the formation of the oxazole ring followed by the introduction of the oxetane moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-bromo-1,2-oxazole with oxetane derivatives in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-1,2-oxazol-5-yl)oxetan-3-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the oxazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: The oxetane ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted oxazole derivatives.
Oxidation Products: Oxidized forms of the oxazole or oxetane rings.
Reduction Products: Reduced forms of the oxazole or oxetane rings.
Scientific Research Applications
3-(3-Bromo-1,2-oxazol-5-yl)oxetan-3-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial and anticancer drugs.
Materials Science: Employed in the design of novel materials with unique electronic and optical properties.
Biological Studies: Utilized in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-1,2-oxazol-5-yl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets. The oxazole ring can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromo-1,2-oxazol-5-yl)ethan-1-amine hydrochloride: Similar structure but with an ethanamine moiety instead of an oxetane ring.
5-Isoxazolemethanol, 3-[(3-oxetanyl)methyl]: Contains an isoxazole ring and an oxetane moiety.
Uniqueness
3-(3-Bromo-1,2-oxazol-5-yl)oxetan-3-amine hydrochloride is unique due to the presence of both oxazole and oxetane rings, which confer distinct chemical reactivity and potential biological activity. This dual-ring system is less common compared to other similar compounds, making it a valuable scaffold for drug discovery and materials science .
Properties
Molecular Formula |
C6H8BrClN2O2 |
|---|---|
Molecular Weight |
255.50 g/mol |
IUPAC Name |
3-(3-bromo-1,2-oxazol-5-yl)oxetan-3-amine;hydrochloride |
InChI |
InChI=1S/C6H7BrN2O2.ClH/c7-5-1-4(11-9-5)6(8)2-10-3-6;/h1H,2-3,8H2;1H |
InChI Key |
RMLYJZZWGWTBQU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=CC(=NO2)Br)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















